15,18,35,38,43,46,53,56-Octaoxa-1,12,21,32-tetrazaheptacyclo[30.8.8.812,21.13,7.16,10.123,27.126,30]hexaconta-3(60),4,6,8,10(59),23(50),24,26,28,30(49)-decaene
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclic framework with eight oxygen (oxa) and four nitrogen (aza) atoms strategically positioned within its structure. The systematic IUPAC name reflects its intricate architecture:
- Cyclo system: The [30.8.8.8¹²,²¹.1³,⁷.1⁶,¹⁰.1²³,²⁷.1²⁶,³⁰] notation indicates fused and bridged cycloalkane rings, with specific numbering for bridgehead positions.
- Heteroatoms: The "Octaoxa" and "tetraza" descriptors denote oxygen and nitrogen atoms at positions 15, 18, 35, 38, 43, 46, 53, 56 (oxygen) and 1, 12, 21, 32 (nitrogen), respectively.
While direct experimental data for this compound are sparse in the provided evidence, its structural complexity aligns with macrocyclic and polycyclic systems studied for applications in supramolecular chemistry, catalysis, and drug discovery .
Properties
Molecular Formula |
C48H68N4O8 |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
15,18,35,38,43,46,53,56-octaoxa-1,12,21,32-tetrazaheptacyclo[30.8.8.812,21.13,7.16,10.123,27.126,30]hexaconta-3(60),4,6,8,10(59),23(50),24,26,28,30(49)-decaene |
InChI |
InChI=1S/C48H68N4O8/c1-5-45-34-42-2-6-46(45)33-41(1)37-49-9-17-53-25-27-57-21-13-51(14-22-58-28-26-54-18-10-49)39-43-3-7-48-36-44(4-8-47(48)35-43)40-52-15-23-59-31-29-55-19-11-50(38-42)12-20-56-30-32-60-24-16-52/h1-8,33-36H,9-32,37-40H2 |
InChI Key |
AXJIBMFJJSULEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CC3=CC4=C(C=C3)C=C(CN5CCOCCOCCN(CCOCCOCC5)CC6=CC7=C(C=C6)C=C(C2)C=C7)C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare its structural and functional attributes with analogous heterocyclic systems:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity : The target compound’s heptacyclic system exceeds the pentacyclic frameworks of analogs like 24,27,32,35-Tetraoxahexaazapentacyclo[...]hexaene and 28,31-Dithiatetrazapentacyclo[...]tetradecaene , likely enhancing its stability and binding selectivity.
Nitrogen positioning at 1,12,21,32 may facilitate catalytic or coordination chemistry .
Synthetic Challenges : Unlike the MALDI-TOF-verified synthesis of 24,27,32,35-Tetraoxahexaazapentacyclo[...]hexaene , the target compound’s larger ring system and heteroatom density imply demanding synthetic routes, possibly requiring templated cyclization or high-dilution conditions.
Spectroscopic Characterization : Similar compounds rely on NMR (e.g., 1H/13C-NMR in Zygocaperoside ) and mass spectrometry (e.g., MS in fungal metabolites ) for structural validation. The target compound would likely require advanced 2D NMR (COSY, HSQC) and high-resolution MS .
Q & A
Q. What are the key challenges in synthesizing this polycyclic compound, and how can multi-step reaction optimization address them?
The compound’s complex topology requires precise control over stereochemistry and regioselectivity. Multi-step synthesis strategies involve:
- Stepwise cyclization : Using reagents like m-CPBA for oxidation or NaBH₄ for selective reduction to stabilize intermediate heterocycles .
- Protection/deprotection : Employing orthogonal protecting groups (e.g., tert-butoxycarbonyl) to manage reactive nitrogen and oxygen sites during ring formation .
- Validation : Intermediate characterization via / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .
- Refinement : SHELXL-97 software refines anisotropic displacement parameters, achieving R-factors < 0.05 for high precision .
- Key findings : Hydrogen-bonded networks (N–H⋯O, O–H⋯O) stabilize the supramolecular framework, critical for understanding packing efficiency and solubility .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?
Advanced approaches include:
- DFT calculations : B3LYP/6-311++G(d,p) basis sets to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational flexibility and aggregation behavior .
- COMSOL Multiphysics : Integrate AI-driven parameter optimization for predicting reaction pathways under varying thermal/kinetic conditions .
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Discrepancies often arise from dynamic vs. solid-state behavior:
- Variable-temperature NMR : Identify fluxional processes (e.g., ring puckering) that cause signal splitting in solution but not in the crystal lattice .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain deviations between theoretical and experimental bond lengths .
- Synchrotron XRD : High-flux radiation resolves disorder in heavy-atom regions, improving model accuracy .
Q. What strategies enable the application of this compound in drug delivery or materials science?
Functionalization and host-guest chemistry are key:
- Covalent modification : Introduce carboxylate groups (e.g., via ester hydrolysis) for pH-responsive micelle formation .
- Coordination chemistry : Exploit nitrogen/oxygen donors to bind transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .
- Porosity engineering : Leverage its rigid framework for gas storage (e.g., CO₂ adsorption) by tuning cavity dimensions via substituent engineering .
Methodological Framework
Q. How to design experiments to study this compound’s stability under oxidative/reductive conditions?
A robust protocol includes:
- Accelerated degradation studies : Expose the compound to H₂O₂ (0.1–5% v/v) or NaBH₄ (1–10 mM) at 25–60°C, monitoring degradation via HPLC .
- Kinetic analysis : Fit data to Arrhenius or Eyring models to extrapolate shelf-life under storage conditions .
- Mechanistic probes : Use isotopic labeling (e.g., ) to trace oxygen involvement in decomposition pathways .
Q. What advanced spectroscopic techniques resolve overlapping signals in its NMR spectrum?
Employ:
- 2D NMR : HSQC and HMBC correlate - couplings to assign crowded regions (e.g., bridgehead carbons) .
- DOSY : Differentiate aggregates from monomers by measuring diffusion coefficients in CDCl₃ vs. DMSO-d₆ .
- Dynamic NMR : Analyze line-shape changes to quantify rotational barriers in constrained macrocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
